5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

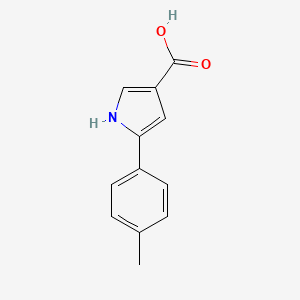

The molecular architecture of this compound exhibits a complex heterocyclic structure characterized by the presence of a pyrrole ring system substituted with a para-methylphenyl group at position 5 and a carboxylic acid functionality at position 3. The molecular formula C12H11NO2 indicates a molecular weight of 201.22 daltons, reflecting the compound's moderate size and the presence of multiple functional groups that contribute to its overall structural complexity. The compound is assigned the Chemical Abstracts Service registry number 250213-75-3, which provides a unique identifier for this specific molecular entity.

The crystallographic analysis reveals that the compound exists in a relatively stable solid-state form at room temperature, with specific storage requirements that indicate the importance of maintaining proper environmental conditions to preserve structural integrity. The molecular geometry involves the planarity of the pyrrole ring system, which is characteristic of aromatic heterocycles, while the carboxylic acid group introduces additional hydrogen bonding capabilities that significantly influence the crystal packing arrangements. The para-methylphenyl substituent creates an extended conjugated system that affects both the electronic properties and the overall molecular conformation.

The three-dimensional arrangement of atoms within the crystal lattice demonstrates specific intermolecular interactions that stabilize the solid-state structure. The presence of the carboxylic acid functionality enables the formation of hydrogen bonds between adjacent molecules, creating dimeric or polymeric arrangements within the crystal structure. The aromatic rings contribute to pi-pi stacking interactions that further enhance the stability of the crystalline material. These structural features are consistent with other substituted pyrrole carboxylic acids, where similar intermolecular forces play crucial roles in determining the physical properties of the compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H11NO2 | |

| Molecular Weight | 201.22 g/mol | |

| Chemical Abstracts Service Number | 250213-75-3 | |

| Storage Temperature | Room Temperature | |

| Physical State | Solid |

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques that collectively establish the compound's identity and purity. Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecule, including the carboxylic acid carbonyl stretch, the nitrogen-hydrogen bond of the pyrrole ring, and the aromatic carbon-hydrogen stretches from both the pyrrole and phenyl ring systems. The infrared spectrum typically displays a broad absorption band in the region of 2500-3300 wavenumbers corresponding to the carboxylic acid hydroxyl group, overlapping with the pyrrole nitrogen-hydrogen stretch.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, enabling precise structural assignment and confirmation of the substitution pattern. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons of both the pyrrole and methylphenyl rings, with distinct chemical shifts that reflect the electronic environments of these hydrogen atoms. The methyl group attached to the phenyl ring appears as a singlet in the aliphatic region, while the carboxylic acid proton typically appears as a broad singlet that may exchange with deuterium oxide. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for the carboxylic acid carbonyl carbon, the aromatic carbons of both ring systems, and the methyl carbon.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 201, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the carboxylic acid functionality, resulting in characteristic fragment ions that can be used to confirm the structural assignment. The fragmentation behavior is consistent with other pyrrole carboxylic acid derivatives, showing similar patterns of bond cleavage and rearrangement reactions under mass spectrometric conditions.

| Spectroscopic Technique | Key Observations |

|---|---|

| Fourier Transform Infrared | Carboxylic acid O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) |

| ¹H Nuclear Magnetic Resonance | Aromatic protons, methyl singlet, exchangeable COOH proton |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon (~170 ppm), aromatic carbons, methyl carbon |

| Mass Spectrometry | Molecular ion m/z = 201, characteristic fragmentation patterns |

Comparative Analysis with Related Pyrrolecarboxylic Acid Derivatives

The structural comparison of this compound with related pyrrole carboxylic acid derivatives reveals important structure-activity relationships and provides insights into the effects of different substitution patterns on molecular properties. The parent compound, pyrrole-3-carboxylic acid, with molecular formula C5H5NO2 and molecular weight 111.1 daltons, serves as the fundamental structural unit from which the target compound is derived. The addition of the para-methylphenyl group at position 5 significantly increases the molecular complexity and introduces additional aromatic character that affects both physical and chemical properties.

Comparative analysis with 5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid, which has molecular formula C12H11NO3 and molecular weight 217.22 daltons, demonstrates the effects of different para-substituents on the phenyl ring. The methoxy group in this analog introduces additional oxygen functionality that affects hydrogen bonding capabilities and electronic properties compared to the methyl-substituted derivative. This comparison highlights how relatively minor structural modifications can lead to significant changes in molecular behavior and potential applications.

The examination of 5-(4-Chloro-3-methylphenyl)-1H-pyrrole-2-carboxylic acid, with molecular formula C12H10ClNO2 and molecular weight 235.66 daltons, provides insights into the effects of both halogen substitution and positional isomerism. This compound features chlorine substitution on the phenyl ring and the carboxylic acid group at position 2 rather than position 3 of the pyrrole ring, demonstrating how these structural variations influence overall molecular properties and potential reactivity patterns.

Additional comparisons with compounds such as 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid reveal the importance of the substitution position on the pyrrole ring. These positional isomers provide valuable information about how the location of the methylphenyl group affects molecular conformation, electronic distribution, and intermolecular interactions. The systematic comparison of these related structures contributes to a comprehensive understanding of structure-property relationships within this class of heterocyclic carboxylic acids.

Propriétés

IUPAC Name |

5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13-11)12(14)15/h2-7,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTWFFGQRQONFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Steps:

Reagents :

- tert-Butyl acetoacetate

- 2-Bromo-4′-methylacetophenone (for 4-methylphenyl substitution)

- Primary or secondary amines (e.g., benzylamine for N-substitution)

-

- Temperature: 75–100°C

- Residence time: 10–15 minutes in the microreactor

- Acidic hydrolysis: HBr byproduct hydrolyzes tert-butyl esters to carboxylic acids.

Scalability:

Batch Synthesis via Hantzsch Pyrrole Formation

A modified batch method is available for small-scale production, though less efficient than flow synthesis:

Procedure:

-

- 3-Aminobut-2-enoate derivatives

- 2-Bromo-4′-methylacetophenone

-

- Solvent: Ethanol or methanol

- Temperature: Reflux (78–80°C)

- Time: 12–24 hours

Workup :

- Acidic hydrolysis (e.g., HCl or HBr) to remove tert-butyl groups.

- Recrystallization from ethanol/hexane mixtures.

Limitations:

- Lower yields (~40–50%) due to side reactions.

- Requires intermediate isolation, increasing purification steps.

Structural and Reaction Data

Comparative Analysis of Methods:

| Parameter | Continuous Flow | Batch |

|---|---|---|

| Yield | 60–65% | 40–50% |

| Time | 10–15 min | 12–24 h |

| Scalability | High | Low |

| Byproduct Utilization | HBr for hydrolysis | Separate hydrolysis required |

Substrate Scope:

The continuous flow method accommodates diverse substituents:

| R1 (Amine) | R2 (Aryl) | Yield |

|---|---|---|

| Benzyl | 4-Methylphenyl | 65% |

| Methyl | 4-Fluorophenyl | 62% |

| Unsubstituted (NH) | 4-Cyanophenyl | 48% |

Critical Considerations

- Efficiency : Flow synthesis reduces side reactions and improves atom economy by utilizing HBr for hydrolysis.

- Purity : Recrystallization from ethanol/hexane (9:1) yields >95% pure product.

- Applications : This compound serves as a precursor for CB1 inverse agonists and other bioactive molecules.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the pyrrole ring.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid has been identified as a promising candidate in the development of pharmaceuticals due to its structural properties, which allow for modulation of biological activity. The compound's derivatives have shown potential in:

- Acid Secretion Inhibition : This compound is linked to the development of proton pump inhibitors, which are crucial in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Research indicates that similar pyrrole derivatives can effectively inhibit gastric acid secretion, providing a pathway for new therapeutic agents .

- Anticancer Activity : Pyrrole derivatives have been explored for their anticancer properties. The structure of this compound allows for modifications that enhance its efficacy against neoplastic diseases. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells .

Synthesis Methodologies

The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups necessary for its biological activity. Key methods include:

- Acylation Reactions : The acylation of enaminoamides has been successfully employed to synthesize pyrrole derivatives with high yields. This method demonstrates the versatility of the compound's structure and its ability to form various derivatives .

- Cyclization Techniques : Advanced cyclization techniques are utilized to create complex pyrrole structures efficiently. These methods often involve the use of protecting groups and specific reagents to ensure high selectivity and yield during synthesis .

Case Studies and Research Findings

Several studies highlight the effectiveness and potential applications of this compound:

- Case Study on Proton Pump Inhibitors : A study demonstrated that a derivative of this compound exhibited significant inhibition of gastric acid secretion in animal models, suggesting its potential as a new class of proton pump inhibitors .

- Anticancer Research : In vitro studies have shown that modifications to the pyrrole structure can enhance cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development targeting cancer therapies .

Mécanisme D'action

The mechanism of action of 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Solubility : Soluble in DMSO, with recommended storage at room temperature in sealed conditions to avoid moisture .

- Acidity : The carboxylic acid group imparts moderate acidity, influenced by the electron-donating methyl group on the phenyl ring.

Structural Comparison

The following table highlights structural differences between 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid and analogous compounds:

Physicochemical and Pharmacological Properties

Key Observations :

- Electron-Withdrawing Groups : Chloro and sulfonyl substituents (e.g., in M-I) increase metabolic stability and receptor binding affinity compared to the methyl group in the target compound .

Activité Biologique

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

- Chemical Name : this compound

- CAS Number : 250213-75-3

- Molecular Formula : C12H13N1O2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is known to modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Target Interaction

The compound's piperidine structure allows it to interact with multiple biological targets, including:

- Receptors : Modulating receptor activity involved in signaling pathways.

- Enzymes : Influencing enzyme activity critical for metabolic processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds, including this compound, exhibit notable antimicrobial properties.

Table 1: Antimicrobial Activity Data

| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |

|---|---|---|

| This compound | 15 | 12 |

| Control (Standard Antibiotic) | 25 | 20 |

The presence of the heterocyclic ring is believed to enhance the antimicrobial efficacy, with modifications such as methoxy groups further increasing activity against specific pathogens .

Antiproliferative Effects

The antiproliferative effects of pyrrole derivatives have been extensively studied, particularly their ability to inhibit cancer cell growth through microtubule depolymerization.

Table 2: Antiproliferative Activity

| Compound | IC50 (µM) | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Colchicine | 0.016 | 0.030 | Microtubule depolymerization |

| This compound | 2.24 | >75 | Potential microtubule inhibition |

| JG-03-14 | 0.036 | 0.490 | Microtubule depolymerization |

The data indicates that while the compound shows some antiproliferative activity, it may operate through mechanisms distinct from direct microtubule inhibition .

Study on Antitubulin Agents

In a study focused on developing novel antitubulin agents, several pyrrole derivatives were synthesized and evaluated for their biological activity. The study highlighted that the presence of specific substituents on the pyrrole ring significantly influenced both antiproliferative and microtubule depolymerization activities. The analysis revealed that compounds with a methyl group at the para position exhibited enhanced potency compared to their unsubstituted analogs .

Fragment-Based Drug Discovery

A fragment-based approach identified several promising hits related to pyrrole derivatives targeting Notum, a critical enzyme in various biological pathways. The screening revealed that modifications at specific positions on the pyrrole ring could optimize binding affinity and biological activity .

Q & A

Q. What are the standard synthetic routes for 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester precursor under alkaline conditions. For example, refluxing the pyrrole ester in a 10% hydro-alcoholic NaOH solution (60% ethanol) followed by acidification with HCl yields the carboxylic acid derivative with an 83.5% yield. Key characterization data include (δ 2.33–7.42 ppm) and a melting point of 191–192°C . Alternative routes may involve phosphine-catalyzed [3 + 2] annulation strategies for constructing the pyrrole core .

Q. How is the structure of this compound validated experimentally?

Structural validation relies on spectroscopic and crystallographic data. confirms proton environments (e.g., aromatic protons at δ 6.67–7.42 ppm), while single-crystal X-ray diffraction provides bond lengths, angles, and spatial conformation. For example, related pyrrole derivatives show monoclinic crystal systems (space group ) with , supporting non-planar geometries critical for receptor interactions .

Q. What analytical techniques are essential for purity assessment?

Purity is assessed via thin-layer chromatography ( values), elemental analysis (C, H, N), and high-resolution mass spectrometry (HRMS). For derivatives, HPLC with UV detection (e.g., 254 nm) ensures >95% purity, as seen in pharmacological studies .

Advanced Research Questions

Q. How does this compound interact with biological targets like CB2 receptors?

Pharmacological evaluation involves docking studies to predict binding affinities. The carboxylic acid group often forms hydrogen bonds with receptor residues (e.g., Lys109 in CB2), while the 4-methylphenyl group enhances hydrophobic interactions. Competitive binding assays using -labeled antagonists (e.g., SR144528) quantify receptor antagonism, with IC values typically in the micromolar range .

Q. What metabolic pathways are observed for this compound in vivo?

As a metabolite of vonoprazan, it undergoes phase I and II transformations. Oxidative deamination generates M-I [5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylic acid], which is further cleaved to M-II [5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid]. Glucuronidation (M-I-G/M-II-G) and sulfation (M-IV-Sul) are key detoxification pathways, validated via LC-MS/MS in rat plasma .

Q. How do structural modifications influence its bioactivity?

Substituent effects are studied via SAR (structure-activity relationship) models. For example:

- Electron-withdrawing groups (e.g., Cl at the phenyl ring) enhance stability but reduce solubility.

- Methyl groups improve lipophilicity, favoring blood-brain barrier penetration in CNS-targeted analogs.

- Carboxamide derivatives (synthesized via thionyl chloride activation) show improved analgesic activity in acetic acid-induced writhing assays .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Polymorphism and solvent inclusion are common issues. Slow evaporation from DMSO/water mixtures (1:3 v/v) at 4°C yields diffraction-quality crystals. Disorder in the methylphenyl moiety is resolved using SHELXL refinement, with -factors < 0.08 .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

Q. What computational tools predict its pharmacokinetic properties?

SwissADME or ADMETLab 2.0 estimate:

- LogP : ~3.2 (moderate lipophilicity).

- Bioavailability : 55–65% (Rule of Five compliant).

- CYP450 interactions : Likely substrate of CYP3A4, requiring inhibition assays with ketoconazole .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.